molecular formula C9H8BrN3O2 B1593098 Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-27-1

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1593098
CAS RN: 87597-27-1
M. Wt: 270.08 g/mol
InChI Key: SHEPHIOFWBYNCL-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the linear formula C9H8BrN3O2 . It has a molecular weight of 270.087 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is C9H8BrN3O2 . For a detailed molecular structure, specialized databases or chemical drawing software can be used to visualize the compound based on this formula.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis of Anti-Inflammatory Compounds : Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates were synthesized, showing potential anti-inflammatory activity (Abignente et al., 1992).

  • Uterine-Relaxing and Antibronchospastic Properties : Imidazo[1,2-alpha]pyrazine derivatives demonstrated uterine-relaxing and antibronchospastic activities, with 5-bromoimidazo-[1,2-alpha]pyrazine showing cardiac-stimulating properties (Sablayrolles et al., 1984).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized using ethyl imidazo[1,2-a]pyrazine-2-carboxylate showed promising antimicrobial activity (Jyothi & Madhavi, 2019).

  • Immunomodulatory and Anticancer Activities : Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a related compound, exhibited significant anticancer activities against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Chemical Synthesis and Applications

  • Trifluoromethyl-Promoted Functional Pyrazines : Synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, demonstrating potential as fluorescent molecules and herbicide inhibitors (Wu et al., 2006).

  • Dyes for Polyester Fibers : Synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines used as disperse dyes for polyester fibers (Rangnekar & Dhamnaskar, 1990).

Molecular Studies and Structural Analysis

  • Structural and Spectral Studies : Investigation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a structurally similar compound, for its experimental and theoretical properties (Viveka et al., 2016).

Safety And Hazards

Sigma-Aldrich provides Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPHIOFWBYNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639966
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

CAS RN

87597-27-1
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Sablayrolles, JC Milhavet, E Rechenq… - Journal of medicinal …, 1984 - ACS Publications
A series of imidazo [1, 2-a] pyrazine derivatives was synthesized by condensation of-halogenocarbonylcompounds and aminopyrazines. Various compounds resulted from competitive …
Number of citations: 75 pubs.acs.org

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